molecular formula C8H13IN2 B2355316 3-iodo-1-(3-methylbutyl)-1H-pyrazole CAS No. 1501135-34-7

3-iodo-1-(3-methylbutyl)-1H-pyrazole

Cat. No.: B2355316
CAS No.: 1501135-34-7
M. Wt: 264.11
InChI Key: IQJZREORTSKOOB-UHFFFAOYSA-N
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Description

3-iodo-1-(3-methylbutyl)-1H-pyrazole is a heterocyclic organic compound that features an iodine atom attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(3-methylbutyl)-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 1-(3-methylbutyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. This process would likely include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like chromatography or crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(3-methylbutyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: The iodine atom can be reduced to form 1-(3-methylbutyl)-1H-pyrazole.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 3-azido-1-(3-methylbutyl)-1H-pyrazole, 3-thiocyanato-1-(3-methylbutyl)-1H-pyrazole, or 3-methoxy-1-(3-methylbutyl)-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.

    Reduction: Formation of 1-(3-methylbutyl)-1H-pyrazole.

Scientific Research Applications

3-iodo-1-(3-methylbutyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-iodo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which enhances the compound’s binding affinity and specificity. The pyrazole ring can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(3-methylbutyl)-1H-pyrazole
  • 3-chloro-1-(3-methylbutyl)-1H-pyrazole
  • 3-fluoro-1-(3-methylbutyl)-1H-pyrazole

Uniqueness

3-iodo-1-(3-methylbutyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in drug design and material science.

Properties

IUPAC Name

3-iodo-1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZREORTSKOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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